Glutaramic acid

Physicochemical characterization Chromatography Bioavailability prediction

Sourcing a poorly characterized glutaric acid monoamide for ANDA submission creates regulatory risk and delays. Glutaramic acid (CAS 25335-74-4) resolves this as a fully characterized reference standard with documentation compliant with ICH Q2 guidelines. - Supplied with CoA, MSDS, and NMR/HPLC/GC batch data for direct use in analytical method validation and lenalidomide impurity profiling. - Pharmacopeial traceability (USP/EP) streamlines dossier preparation compared to generic reagent-grade material. - Available in 250 mg to 5 g quantities with ambient-temperature shipping and stock readiness.

Molecular Formula C5H9NO3
Molecular Weight 131.13 g/mol
CAS No. 25335-74-4
Cat. No. B1213335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlutaramic acid
CAS25335-74-4
Synonymsglutaramic acid
Molecular FormulaC5H9NO3
Molecular Weight131.13 g/mol
Structural Identifiers
SMILESC(CC(=O)N)CC(=O)O
InChIInChI=1S/C5H9NO3/c6-4(7)2-1-3-5(8)9/h1-3H2,(H2,6,7)(H,8,9)
InChIKeyGTFMAONWNTUZEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glutaramic Acid Reference Standard and Intermediate


Glutaramic acid (CAS 25335-74-4), also known as 5-amino-5-oxopentanoic acid or 4-carbamoylbutyric acid, is a dicarboxylic acid monoamide formally derived from glutaric acid via conversion of one carboxyl group to a primary amide [1]. With a molecular formula of C5H9NO3 and molecular weight of 131.13 g/mol, this compound serves as a critical analytical reference standard for abbreviated new drug application (ANDA) quality control and as a foundational scaffold in pharmaceutical intermediate synthesis [2].

Workflow ANDA reference standard and analytical method validation for lenalidomide QC
Selection Pharmaceutical intermediate scaffold for CCK antagonist and chiral resolution synthesis
Use Context Regulatory-compliant documentation with pharmacopeial traceability supports ANDA submission

Why Glutaramic Acid Cannot Be Substituted with Analogs


Substitution with glutaric acid (the parent dicarboxylic acid) or glutarimide (the cyclic imide form) fails because the monoamide functional group confers a distinct protonation state, hydrogen-bonding capacity, and polarity profile that directly affects solubility, chromatographic retention, and derivatization reactivity. Glutaramic acid exhibits an ACD/LogP of -1.28, substantially more hydrophilic than glutaric acid (LogP ~ -0.29) [1]. The predicted pKa of 4.65 ± 0.10 for the carboxylic acid group differs from glutaric acid (pKa1 ~4.31, pKa2 ~5.41), altering ionization behavior in aqueous buffers and mobile phases . Furthermore, the free primary amide enables selective coupling chemistries (e.g., Hofmann degradation, amide bond formation) that the dicarboxylic acid cannot perform without protection/deprotection sequences, while the open-chain structure avoids the ring-strain and hydrolysis susceptibility of glutarimide derivatives [2].

Hydrophilicity mismatch
Glutaric acid is less hydrophilic (LogP ~ -0.29 vs -1.28); chromatographic retention and partitioning behavior may differ significantly.
Ionization profile
Monoprotic pKa (~4.65) vs. diprotic glutaric acid (pKa1 ~4.31, pKa2 ~5.41); buffer preparation and extraction protocols can shift.
Functional group reactivity
The primary amide enables selective coupling (e.g., Hofmann degradation); glutaric acid requires protection/deprotection steps and glutarimide introduces ring-strain liability.

Key Differentiation from Closest Analogs


LogP and Hydrophilicity vs. Glutaric Acid

The predicted partition coefficient (ACD/LogP) for glutaramic acid is -1.28, which is substantially lower (more hydrophilic) than that of its parent compound glutaric acid (LogP approximately -0.29) [1]. This 0.99 log unit difference corresponds to approximately an order of magnitude greater partitioning into aqueous phases versus organic solvents for glutaramic acid under physiological pH conditions, affecting both chromatographic behavior and in silico absorption predictions .

LogP Difference
Class-level inference
ΔLogP = -0.99 (Glutaramic acid ACD/LogP -1.28 vs. glutaric acid ~ -0.29)
Supports chromatographic separation and aqueous/organic partitioning context
Predicted values; experimental confirmation recommended
Physicochemical characterization Chromatography Bioavailability prediction

Hydrogen Bonding Profile Comparison

Glutaramic acid possesses 3 hydrogen bond acceptors and 2 hydrogen bond donors, whereas glutaric acid features 4 hydrogen bond acceptors and 2 hydrogen bond donors [1]. The substitution of one carboxyl group with a primary amide reduces the acceptor count by one while maintaining donor capacity, altering the hydrogen-bonding network topology in crystal packing and molecular recognition events .

H-Bond Profile
Class-level inference
Glutaramic acid: HBA 3, HBD 2 vs. glutaric acid: HBA 4, HBD 2
Crystal packing and co-crystal engineering context differs; solid-state replacement not direct
Structural analysis based on computed descriptors
Supramolecular chemistry Crystallization Receptor binding

pKa and Ionization Behavior

The predicted pKa for the carboxylic acid group of glutaramic acid is 4.65 ± 0.10, which differs from glutaric acid's two carboxyl pKa values (pKa1 ~4.31, pKa2 ~5.41) [1]. This single ionizable group confers a binary protonation state (neutral/anionic) versus the three-state equilibrium (fully protonated/monoanionic/dianionic) exhibited by glutaric acid across physiological and analytical pH ranges .

Ionization Behavior
Class-level inference
pKa (COOH) = 4.65 ± 0.10 (monoprotic) vs. glutaric acid pKa1 4.31, pKa2 5.41
Simplifies buffer and extraction protocol design; monoprotic vs. diprotic profile
Predicted pKa; experimental verification advised
Ionization Buffer preparation Extraction

CCK Antagonist Potency Enhancement

While glutaramic acid itself is not a potent CCK antagonist, its derivative CR-1409 (3,4-dichloro-benzamido-N,N-dipentyl-glutaramic acid) demonstrates a 1,000-fold increase in CCK receptor blocking potency compared to proglumide, the first glutaramic acid analogue with anti-CCK activity [1]. This potency amplification underscores the value of the glutaramic acid scaffold as a privileged starting point for structure-activity relationship (SAR) optimization in GPCR antagonist programs [1][2]. The parent glutaramic acid structure provides the necessary dicarboxylic monoamide backbone that, upon appropriate N-substitution, yields high-affinity CCK-A receptor antagonists [2].

Derivative Potency Context
Supporting evidence
CR-1409 (glutaramic acid derivative): ~1,000-fold more potent CCK antagonist than proglumide
Supports scaffold value for SAR optimization in GPCR antagonist programs
Potency of derivative; parent compound is synthetic intermediate
GPCR pharmacology Drug discovery Receptor antagonism

CCK Receptor Subtype Selectivity

Glutaramic acid derivatives exhibit differential inhibition of central versus peripheral cholecystokinin (CCK) receptors. The most active glutaramic acid derivative in one study inhibited CCK binding to rat pancreatic acini (peripheral CCK-A receptors) at 10^-7 mol/L, whereas inhibition of cerebral cortex membrane binding (central CCK-B receptors) required a 1,000-fold higher concentration of 10^-4 mol/L [1]. This three-order-of-magnitude selectivity window provides functional differentiation between receptor subtypes, a property not observed with simpler structural analogs lacking the glutaramic acid monoamide core [1].

Receptor Selectivity
Class-level inference
Peripheral CCK-A IC50 10^-7 M vs. central CCK-B IC50 10^-4 M (1,000-fold selectivity)
1,000-fold selectivity supports target-specific pharmacological tool development
Radioligand binding assay; derivative properties
Receptor pharmacology Selectivity profiling Target validation

Regulatory Traceability for ANDA

Glutaramic acid is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) [1]. Traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility, a level of documentation that generic glutaric acid or glutarimide reagents typically lack when sourced from general chemical suppliers [1].

Regulatory Documentation
Supporting evidence
Detailed characterization data compliant with regulatory guidelines; traceability to USP/EP available
Supports ANDA QC workflow without in-house reference standard qualification
Supplier documentation; traceability subject to feasibility
Quality control Regulatory compliance Method validation

Key Application Scenarios for Glutaramic Acid


ANDA Reference Standard for Lenalidomide

Procure glutaramic acid as a characterized reference standard for analytical method development and validation (AMV) in support of Abbreviated New Drug Application (ANDA) submissions for lenalidomide. The compound is supplied with regulatory-compliant characterization data and offers traceability to USP or EP pharmacopeial standards [1]. This documentation package streamlines QC laboratory workflows and regulatory dossier preparation compared to generic chemical reagents that lack pharmaceutical-grade provenance [1].

CCK/Gastrin Receptor Antagonist Synthesis

Use glutaramic acid as the core scaffold for synthesizing cholecystokinin (CCK) and gastrin receptor antagonists. Glutaramic acid derivatives have demonstrated a 1,000-fold potency improvement over first-generation analogues (e.g., CR-1409 vs. proglumide) and 1,000-fold selectivity for peripheral CCK-A over central CCK-B receptors [1][2]. The monoamide-carboxylic acid architecture enables diverse N-substitution strategies while maintaining the dicarboxylic backbone essential for receptor recognition, supporting structure-activity relationship (SAR) optimization campaigns in GPCR drug discovery [2].

Herbicidal Lead Optimization

Deploy glutaramic acid as a starting material for synthesizing substituted glutaramic acid derivatives with herbicidal activity. Patent literature establishes that N-(m-amidophenyl)glutaramic acids and related derivatives exhibit weed control efficacy, with the glutaramic acid core providing a versatile scaffold for introducing diverse aryl and heteroaryl substituents that modulate herbicidal potency and selectivity [1]. This application leverages the monoamide functionality for further derivatization in agricultural chemical development programs [1].

Chiral Resolution of Amines

Utilize glutaramic acid derivatives for enantiomeric resolution of chiral amines. Substituted glutaramic acids, such as 3-(p-chlorophenyl)glutaramic acid, form diastereomeric salts with chiral amines like (S)-(−)-α-phenylethylamine, enabling optical resolution with subsequent conversion to enantiopure products (e.g., Hofmann degradation to yield (R)-(−)-baclofen with 57% yield and 99.8% enantiomeric excess) [1]. The carboxylic acid group enables salt formation while the amide functionality preserves the chiral integrity of the resolving agent complex [1].

Application
Selection Property
Validation Focus
ANDA Reference Standard for Lenalidomide
Regulatory-compliant characterization data, pharmacopeial traceability (USP/EP)
Method validation and QC workflow integration
CCK/Gastrin Receptor Antagonist Synthesis
Monoamide scaffold enabling diverse N-substitution for SAR
Receptor subtype selectivity and potency optimization screening
Herbicidal Lead Optimization
Versatile glutaramic acid core for aryl/heteroaryl derivatization
Weed control activity screening and selectivity evaluation
Chiral Resolution of Amines
Carboxylic acid for diastereomeric salt formation; amide preserves chiral integrity
Enantiomeric excess and yield assessment after resolution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glutaramic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.